5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (TMTQ) is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It is a colorless, volatile liquid with a boiling point of 150°C and a melting point of -45°C. TMTQ has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes.
Scientific Research Applications
Interaction with Sodium and Potassium Amides
Gurskaya, Selivanova, and Shteingarts (2012) studied the interaction of polyfluorinated quinolines, including 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with sodium and potassium amides in liquid ammonia. This interaction led to the formation of quinoline-2-amines, highlighting the potential of these compounds in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
Synthesis of Enantiomers
Gruzdev, Levit, Kodess, and Krasnov (2012) achieved the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline by kinetic resolution, followed by regioselective nitration and acidic hydrolysis. This process demonstrates the versatility of tetrahydroquinoline derivatives in the synthesis of enantiomerically pure compounds (Gruzdev, Levit, Kodess, & Krasnov, 2012).
Reactions with Polyfluorocarbonyl Compounds
Zelenin, Chkanikov, Umnov, Kolomiets, and Fokin (1986) explored the reactions of tetrahydroquinoline with polyfluorocarbonyl compounds. They found that these reactions resulted in mono- or di-alkylation products of tetrahydroquinoline, offering insights into the reactivity of these compounds in the presence of polyfluorocarbonyl compounds (Zelenin et al., 1986).
Preparation of Fluorinated Quinolines
Brooke, Musgrave, and Rutherford (1966) prepared partially fluorinated quinolines, including 5,6,7,8-tetrafluoroquinoline, through Skraup reactions. This preparation method is significant for generating fluorinated quinoline derivatives for further chemical exploration (Brooke, Musgrave, & Rutherford, 1966).
Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines
Johnson, O'mahony, Edwards, and Duncton (2013) developed a one-pot synthesis method for creating trifluoromethyl-containing tetrahydroquinolines, highlighting the compound's utility in medicinal chemistry due to its partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).
properties
IUPAC Name |
5,6,7-trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBSNBETKSQDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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